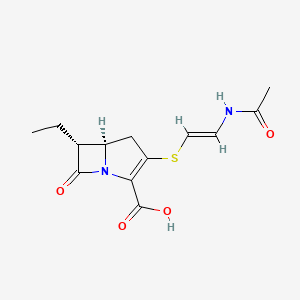
Antibiotic PS 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic PS 7 is an antibiotic effective against Enterobacter, Klebsiella, Proteus, Serratia and Escherichia coli.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Photodynamic Therapy
Antibiotic PS 7 has shown potential in antimicrobial photodynamic therapy (aPDT). This therapy uses visible light to activate a non-toxic molecule, known as a photosensitizer, resulting in the generation of reactive oxygen species that kill bacteria. Studies have explored novel photosensitizers, including PS 7, for their efficiency in aPDT, particularly against resistant pathogens. The research is moving towards clinical applications after promising in vitro results (Cieplik et al., 2018).
Antibacterial Activity of Tetraaryl-Porphyrin Photosensitizers
Research on tetraaryl-porphyrin photosensitizers, including PS 7, has demonstrated their antibacterial activity. These studies have been particularly focused on in vitro experiments against Gram-negative and Gram-positive bacteria. The efficacy of these photosensitizers, including commercial and synthetic types like PS 7, in bacterial inactivation has been a significant area of interest (Banfi et al., 2006).
Benzylidene Cyclopentanone Based Photosensitizers for Antimicrobial Photodynamic Therapy
The use of benzylidene cyclopentanone based photosensitizers, including variations of PS 7, has been studied for antimicrobial photodynamic therapy (aPDT). These studies have examined the relationship between chemical structures and antibacterial abilities, highlighting their potential in clinical applications against resistant bacteria like MRSA (Fang et al., 2016).
Synergic Combinations of Antimicrobial Peptides Against Biofilms
PS 7 has been part of research examining the synergistic combinations of antimicrobial peptides (AMPs) against biofilms, particularly those formed by methicillin-resistant Staphylococcus aureus (MRSA). This research is pivotal in developing new therapeutic approaches for resistant infections (Ciandrini et al., 2020).
Antiseptic Effect of Ps-K18: Antibacterial and Anti-Inflammatory Activities
Studies have investigated the antiseptic effects of Ps-K18, derived from bioactive peptides, which includes research on antibiotic PS 7. These studies focus on the antibacterial mechanism and anti-inflammatory activities, aiming to develop new antibiotics for treatments like Gram-negative sepsis (Jang et al., 2019).
Eigenschaften
CAS-Nummer |
72615-18-0 |
|---|---|
Produktname |
Antibiotic PS 7 |
Molekularformel |
C13H16N2O4S |
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4S/c1-3-8-9-6-10(20-5-4-14-7(2)16)11(13(18)19)15(9)12(8)17/h4-5,8-9H,3,6H2,1-2H3,(H,14,16)(H,18,19)/b5-4+/t8-,9-/m1/s1 |
InChI-Schlüssel |
PQZKMTPCUYSWBM-HOMPQPGZSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C |
SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C |
Kanonische SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5R,6R-3-(E)-(2-acetamido)vinylthio-6-ethyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid antibiotic PS 7 antibiotic PS-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



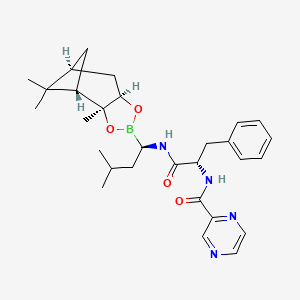
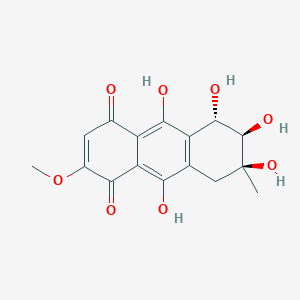
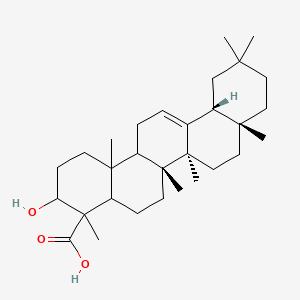
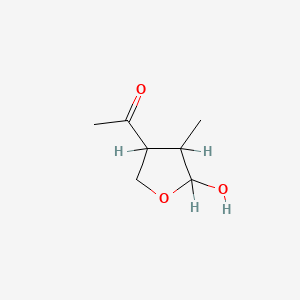
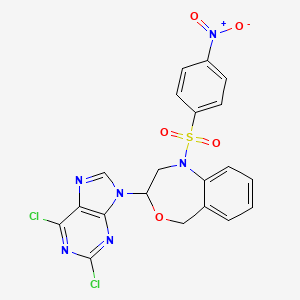
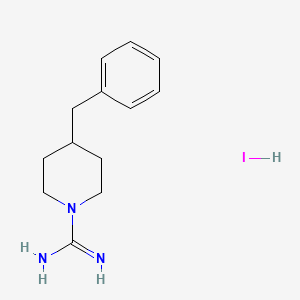
![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
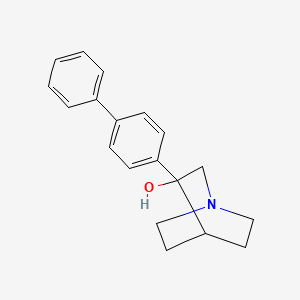
![[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)](/img/structure/B1667485.png)
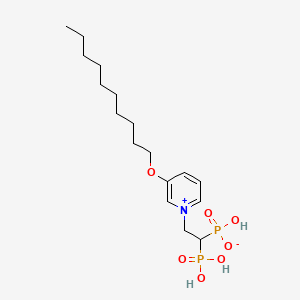
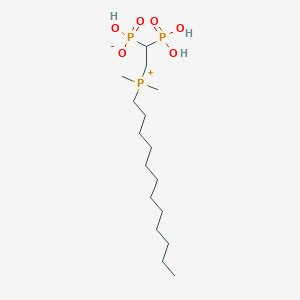
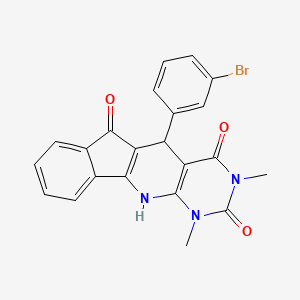
![N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)](/img/structure/B1667490.png)